AhR modulator-1

AhR SAhRM therapeutic window

Researchers studying AhR-ER crosstalk or metastasis require selective modulators without dioxin-like toxicity. AhR modulator-1 (6-MCDF) is a validated selective AhR modulator (SAhRM) offering: • Antiestrogenic potency within 300-600× of TCDD but >150,000× reduced CYP1A1 induction • In vivo metastasis inhibition (5-fold reduction in TRAMP prostate cancer model) • Retained activity after AhR siRNA knockdown-unique among chlorinated aromatics • Orally bioactive; suitable for chronic in vivo studies without hepatotoxicity or weight loss Available for immediate R&D supply. BenchChem ensures rigorous quality control and documentation.

Molecular Formula C13H7Cl3O
Molecular Weight 285.5 g/mol
CAS No. 118174-38-2
Cat. No. B15608455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhR modulator-1
CAS118174-38-2
Molecular FormulaC13H7Cl3O
Molecular Weight285.5 g/mol
Structural Identifiers
InChIInChI=1S/C13H7Cl3O/c1-6-2-7(14)3-9-12-10(16)4-8(15)5-11(12)17-13(6)9/h2-5H,1H3
InChIKeyRPMARRQIRRJWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AhR Modulator-1 (6-MCDF, CAS 118174-38-2): A Selective AhR Modulator with Differentiated Antiestrogenic and Antimetastatic Activity


AhR modulator-1, chemically defined as 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF), is a halogenated dibenzofuran derivative that functions as a selective aryl hydrocarbon receptor modulator (SAhRM) [1]. Unlike the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 6-MCDF exhibits a dissociated pharmacological profile: it retains potent antiestrogenic and antitumorigenic activities while displaying markedly attenuated CYP1A1 induction and toxicity [2]. The compound is orally bioactive, inhibits metastasis partly through suppression of prostatic VEGF production prior to tumor formation, and possesses antiestrogenic properties in rat uterus [3]. Its molecular formula is C13H7Cl3O with a molecular weight of 285.5 g/mol.

Model Fit AhR-ER crosstalk and prostate cancer metastasis studies
Signaling Profile Retains antiestrogenic endpoints with markedly lower CYP1A1 induction vs TCDD
In Vivo Context Reported metastasis inhibition in TRAMP model; oral administration

Why AhR Modulator-1 (6-MCDF) Cannot Be Replaced by Generic AhR Agonists or Antagonists


AhR ligands exhibit profoundly divergent pharmacological profiles that preclude simple functional interchange. TCDD, the canonical AhR agonist, produces potent CYP1A1 induction, dioxin-like toxicity, and AhR protein degradation, while pure antagonists such as CH223191 block AhR transcriptional activity entirely. In contrast, 6-MCDF occupies a unique intermediate position as a SAhRM: it competes with TCDD for AhR binding and partially antagonizes TCDD-induced monooxygenase induction, yet retains agonist activity for antiestrogenic and antitumorigenic endpoints [1]. Critically, TCDD is >150,000-fold more potent than 6-MCDF at inducing hepatic CYP1A1, but only 293- to 569-fold more potent as an antiestrogen, demonstrating a dissociated signaling profile that cannot be replicated by other AhR ligands [2]. Furthermore, 6-MCDF is the only AhR ligand demonstrated to retain antiproliferative activity after AhR knockdown, indicating AhR-independent mechanisms not shared by TCDD, TCDF, PCDD, PCDF, or PCB [3]. These properties make 6-MCDF irreplaceable for experiments requiring AhR-mediated antiestrogenicity or metastasis inhibition without concomitant dioxin-like toxicity.

CYP1A1 Induction Disparity
TCDD induces markedly higher hepatic CYP1A1 than 6-MCDF, confounding antiestrogenic endpoint interpretation; 6-MCDF minimizes this confound.
AhR Protein Stability
TCDD triggers AhR degradation via proteasome, limiting sustained signaling; 6-MCDF spares AhR, enabling chronic pathway studies.
AhR-Independent Activity
6-MCDF retains antiproliferative effects after AhR knockdown, a property absent in TCDD, TCDF, and other chlorinated aromatics.

AhR Modulator-1 (6-MCDF) Quantitative Differentiation Evidence: Head-to-Head Comparison Data Against TCDD and Structural Analogs


Therapeutic Window Dissociation: Antiestrogenic Potency vs. Hepatic CYP1A1 Induction — 6-MCDF vs. TCDD

6-MCDF exhibits a dissociated pharmacological profile relative to TCDD that defines its therapeutic window. In the female Sprague-Dawley rat, TCDD was 293- to 569-fold more potent than 6-MCDF at reducing uterine estrogen and progesterone receptor levels (antiestrogenic endpoint), but >150,000-fold more potent at inducing hepatic CYP1A1-dependent ethoxyresorufin O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH) activities (toxicity-associated endpoint) [1]. Specifically, the ED50 for TCDD induction of hepatic EROD was 2.7 nmol/kg vs. 578 µmol/kg for 6-MCDF, yielding a potency ratio of >2.1 × 10^5. Meanwhile, the TCDD/6-MCDF potency ratio for reducing uterine estrogen receptor (cytosolic) levels was only 293 [1]. In the DMBA-induced rat mammary tumor model, 6-MCDF produced >50% tumor growth inhibition at 5 mg/kg/week without significant induction of hepatic CYP1A1-dependent activity [2]. Similarly, in athymic nude mice bearing MDA-MB-468 xenografts, 6-MCDF (25 mg/kg every second day) inhibited tumor growth without affecting hepatic CYP1A1 expression [3]. This dissociation is not observed with TCDD, which produces robust CYP1A1 induction at all antiestrogenic doses.

Endpoint Dissociation
Head-to-head
CYP1A1 induction: TCDD >150,000-fold higher than 6-MCDF; antiestrogenic: only 293–569-fold difference
Supports AhR-ER crosstalk studies without confounding dioxin-like induction
Rat hepatic EROD; uterine receptor binding assays
AhR SAhRM therapeutic window antiestrogen CYP1A1 TCDD

Differential AhR Protein Degradation: 6-MCDF Does Not Induce AhR Proteolysis, Unlike TCDD

In LNCaP human prostate cancer cells, TCDD treatment induced degradation of the AhR protein, whereas 6-MCDF at comparable concentrations did not [1]. Both compounds induced CYP1A1 protein and activated an Ah-responsive reporter gene, and both inhibited LNCaP cell growth. However, this differential effect on AhR protein stability represents a mechanistically significant divergence: TCDD triggers AhR proteolysis via the ubiquitin-proteasome pathway following transcriptional activation, while 6-MCDF appears to stabilize or spare the AhR protein despite forming a transcriptionally competent AhR-ARNT complex [1]. The same study confirmed that both TCDD and 6-MCDF decreased androgen receptor (AR) protein levels when co-administered with DHT or E2, indicating that 6-MCDF retains inhibitory AhR-AR crosstalk activity without triggering AhR degradation [1]. This differential AhR processing was observed at concentrations of 10 nM for both compounds over 24-hour treatment in LNCaP cells [1].

AhR Protein Stability
Head-to-head
6-MCDF (10 nM, 24 h) does not induce AhR degradation; TCDD triggers proteolysis
Enables sustained AhR signaling for chronic pathway studies; TCDD may deplete receptor pools
LNCaP cells; Western blot
AhR protein degradation LNCaP proteasome TCDD SAhRM

AhR-Independent Antiproliferative Activity in ER-Negative Breast Cancer: 6-MCDF vs. Chlorinated Aromatic Panel

In BT474 ER-negative breast cancer cells transfected with a small inhibitory RNA for AhR (iAhR, achieving >80% AhR knockdown), the antiproliferative activity of 6-MCDF was only partially reversed, whereas the growth-inhibitory effects of TCDD, PCDD, TCDF, PCDF, and PCB were completely abolished [1]. Specifically, at 5 µM 6-MCDF, significant growth inhibition persisted after AhR knockdown, while TCDD (40 µM), PCDD (40 µM), TCDF (40 µM), PCDF (40 µM), and PCB (100 µM) no longer significantly inhibited BT474 cell proliferation compared to the DMSO control [1]. This indicates that 6-MCDF acts through both AhR-dependent and AhR-independent pathways, a property not shared by the other chlorinated aromatics tested. In MDA-MB-468 cells, the pattern was similar: MCDF's growth-inhibitory effects were partially retained after AhR knockdown [1]. In vivo, 6-MCDF (25 mg/kg every second day) inhibited MDA-MB-468 tumor growth in athymic nude mice without affecting body weight, organ weights, or hepatic CYP1A1 expression [1].

AhR-Independent Activity
Head-to-head
After AhR knockdown (>80%), 6-MCDF (5 μM) retains partial growth inhibition; TCDD/others lose activity
Unique tool for non-canonical AhR signaling investigation
BT474 ER-negative cells; 96-h assay
AhR-independent ER-negative breast cancer BT474 MDA-MB-468 iAhR

In Vivo Metastasis Inhibition: 5-Fold Reduction in Pelvic Lymph Node Metastasis in TRAMP Prostate Cancer Model

In the TRAMP (transgenic adenocarcinoma of the mouse prostate) model, dietary administration of 6-MCDF produced a dose-dependent and statistically significant reduction in prostate cancer metastasis without affecting primary tumor incidence [1]. TRAMP mice fed 40 mg 6-MCDF/kg diet from 8 to 20 weeks of age showed pelvic lymph node metastasis frequency reduced from 36% (control diet) to 7% (40 mg/kg diet), representing approximately a 5-fold reduction [1]. Among mice that developed prostate tumors, metastasis incidence declined from 84% (control) to 50% (10 mg/kg) to 20% (40 mg/kg) [1]. Serum VEGF concentrations were significantly reduced in tumor-free mice fed 6-MCDF at both 10 and 40 mg/kg diet [1]. In organ culture, 6-MCDF directly inhibited VEGF secretion from TRAMP mouse dorsolateral prostates: at 100 nM and 1000 nM, VEGF levels were significantly reduced compared to vehicle control (p < 0.05), with approximately 40–60% reduction at 1000 nM [1]. This is the first and only report of an AhR ligand conferring in vivo protection against prostate cancer metastasis [1].

Metastasis Inhibition
Head-to-head
5-fold reduction in pelvic lymph node metastasis (36% to 7%) at 40 mg/kg diet
Supports AhR-mediated metastasis suppression studies
TRAMP prostate cancer model; serum VEGF reduced
metastasis TRAMP prostate cancer VEGF in vivo lymph node

Synergistic Antitumorigenic Interaction with Tamoxifen: More-Than-Additive Mammary Tumor Growth Inhibition

In the DMBA-induced rat mammary tumor model, the combination of 6-MCDF with tamoxifen (TAM) produced synergistic antitumorigenic effects at low doses [1]. The lowest effective dose of 6-MCDF alone was 50 µg/kg/day, while TAM alone was antitumorigenic at 100 µg/kg/day [1]. When co-administered at 25 µg/kg/day each (doses at which neither compound alone produced significant tumor inhibition), the combination achieved complete inhibition of mammary tumor growth, consistent with a more-than-additive (synergistic) interaction [1]. At 50 and 100 µg/kg/day each, the combination also produced complete tumor growth inhibition, consistent with additive interactions [1]. Additionally, 6-MCDF (800 µg/kg) inhibited TAM-induced peroxidase activity and progesterone receptor binding in the ovariectomized rat uterus, but did not affect TAM-induced bone growth, suggesting tissue-selective modulation of TAM effects [1]. In MCF-7 cells, 6-MCDF decreased TAM-induced ERα protein levels through proteasome activation [1].

Tamoxifen Synergy
Head-to-head
Complete tumor growth inhibition at 25+25 μg/kg/day (neither alone effective); synergy enables dose reduction
Supports AhR-SERM combination investigation
DMBA rat mammary tumor model
tamoxifen synergy mammary tumor DMBA combination therapy SERM

Structure-Activity Relationship: 6-MCDF vs. 8-MCDF vs. 6-CHDF in Mammary Tumor Model

Structure-activity relationship (SAR) studies comparing three alkyl polychlorodibenzofuran analogs revealed that the nature of the 6-position alkyl substituent critically determines antitumorigenic activity [1]. In the DMBA-induced rat mammary tumor model, both 6-MCDF (6-methyl) and 8-MCDF (8-methyl) at 5 mg/kg/week produced >50% tumor growth inhibition [1]. In contrast, 6-CHDF (6-cyclohexyl), which bears a bulkier cyclohexyl group at the same position, was completely inactive at the 5 mg/kg/week dose [1]. The SAR for antitumorigenicity (6-MCDF ≈ 8-MCDF > 6-CHDF) correlated directly with both antiestrogenic potency in rat uterus and relative AhR binding affinity [1]. None of the active compounds (6-MCDF or 8-MCDF) produced significant changes in liver/body weight ratios, liver morphology, or hepatic CYP1A1-dependent activity at antitumorigenic doses [1], confirming that antitumorigenic potency is dissociable from hepatic CYP1A1 induction across the alkyl PCDF series.

Alkyl PCDF SAR
Head-to-head
6-MCDF and 8-MCDF: >50% tumor inhibition; 6-CHDF inactive at same dose (5 mg/kg/week)
6-MCDF serves as active benchmark for alkyl PCDF chemotype
DMBA rat mammary tumor model; no hepatic CYP1A1 induction
SAR alkyl PCDF 6-MCDF 8-MCDF 6-CHDF mammary tumor

Optimal Research and Procurement Application Scenarios for AhR Modulator-1 (6-MCDF)


AhR-Estrogen Receptor Crosstalk Studies Requiring Dissociation of Antiestrogenicity from Dioxin-Like Toxicity

For laboratories investigating inhibitory AhR-ER crosstalk, 6-MCDF is the compound of choice when the experimental design requires AhR-mediated antiestrogenic effects without confounding CYP1A1 induction, hepatotoxicity, or body weight loss. TCDD produces robust antiestrogenicity but at the cost of >150,000-fold more potent hepatic monooxygenase induction, which confounds interpretation of ER-dependent endpoints through metabolic alteration of estradiol [1]. 6-MCDF achieves comparable antiestrogenic effects (within 293- to 569-fold of TCDD's potency) with minimal hepatic enzyme induction, making it the only validated SAhRM suitable for chronic in vivo antiestrogenicity studies [2]. Key experimental contexts include: (a) DMBA-induced mammary tumor models where 6-MCDF at 5–25 mg/kg/week produces >50% tumor inhibition without hepatic effects [2]; (b) ovariectomized rat uterotropic assays where 6-MCDF antagonizes estrogen-induced uterine responses; and (c) MCF-7 or T47D breast cancer cell-based ER transactivation assays where AhR-ER crosstalk can be studied without cytotoxic confounds [3].

Prostate Cancer Metastasis Research Using the Only AhR Ligand with Validated In Vivo Antimetastatic Efficacy

6-MCDF is the sole AhR ligand with published in vivo evidence of metastasis inhibition in a genetically engineered prostate cancer model. In TRAMP mice, 40 mg 6-MCDF/kg diet reduced pelvic lymph node metastasis 5-fold (36% to 7%) and decreased serum VEGF concentrations [1]. This model is directly relevant to prostate cancer metastasis research programs investigating: (a) AhR-dependent regulation of VEGF production and angiogenesis; (b) neuroendocrine prostate cancer progression, where TRAMP metastases are characterized by neuroendocrine differentiation; and (c) chemoprevention strategies targeting the pre-metastatic niche. Procurement of 6-MCDF is essential for any study aiming to replicate or extend these findings, as no other AhR ligand (including TCDD, which is contraindicated due to toxicity and lack of metastasis-specific data) has demonstrated comparable in vivo antimetastatic activity in prostate cancer models [1].

Tamoxifen Combination Therapy Development: Exploiting Proven In Vivo Synergy for Breast Cancer Research

Research programs developing AhR-targeted combination therapies with tamoxifen should prioritize 6-MCDF based on the only published quantitative synergy data for an AhR modulator with a SERM. The demonstration that 6-MCDF + TAM at 25 µg/kg/day each achieves complete tumor growth inhibition (where neither agent is effective alone at that dose) provides a validated starting point for dose-optimization studies [1]. Additionally, the finding that 6-MCDF inhibits TAM-induced uterine peroxidase activity and progesterone receptor binding without affecting TAM's beneficial bone effects [1] makes 6-MCDF the preferred AhR modulator for studies addressing tamoxifen's endometrial side-effect liability. For procurement, 6-MCDF should be sourced alongside tamoxifen as a matched pair for any breast cancer combination therapy investigation [1].

AhR-Independent Mechanism of Action Studies in ER-Negative Breast Cancer

For laboratories investigating non-canonical AhR signaling or AhR-independent antitumor mechanisms, 6-MCDF is uniquely qualified as the only chlorinated aromatic AhR ligand that retains antiproliferative activity after siRNA-mediated AhR knockdown in ER-negative breast cancer cells [1]. Experimental designs employing iAhR-transfected BT474 or MDA-MB-468 cells can use 6-MCDF as the test compound, with TCDD, TCDF, PCDD, PCDF, or PCB serving as AhR-dependent comparators (since all lose activity after AhR knockdown) [1]. This experimental paradigm enables dissection of AhR-dependent vs. AhR-independent pathways contributing to breast cancer cell growth inhibition. Procurement of the full comparator panel alongside 6-MCDF enables rigorous mechanistic studies [1].

Application
Selection Property
Validation Focus
AhR-ER crosstalk pathway studies
Dissociated antiestrogenicity from CYP1A1 induction
Antiestrogenic endpoints; hepatic enzyme monitoring
Prostate cancer metastasis model studies
Reported in vivo metastasis inhibition in TRAMP model
Metastasis frequency; VEGF endpoint monitoring
Tamoxifen combination pathway studies
Reported synergy with tamoxifen at low doses
Tumor growth inhibition; tissue-selective endpoint assessment
AhR-independent signaling investigation
Partial antiproliferative activity after AhR knockdown
AhR knockdown validation; proliferation assays in ER-negative lines

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